2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O/c1-15-2-4-16(5-3-15)8-11-19-12-13-20(24)23(22-19)14-17-6-9-18(21)10-7-17/h2-13H,14H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMSNXJTQPSNDL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketone Cyclization with Hydrazine
The foundational approach involves cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, 4-oxo-4-phenylbutanoic acid reacts with hydrazine hydrate under reflux in ethanol to yield pyridazin-3(2H)-one. This method achieves 65–78% yields, with purity confirmed via melting point analysis (276°C) and FT-IR spectra showing characteristic C=O stretches at 1647 cm⁻¹.
Halogenated Pyridazine Hydrolysis
Alternative routes start from 3,6-dichloropyridazine, which undergoes nucleophilic substitution with piperazine derivatives followed by acidic hydrolysis. Reaction with 4-fluorophenylpiperazine in ethanol at reflux for 6 hours produces 6-(4-fluorophenylpiperazin-1-yl)-3(2H)-pyridazinone, a key intermediate. Glacial acetic acid facilitates hydrolysis, with yields exceeding 70% after recrystallization from ethanol.
Styryl Group Installation at the 6-Position
The 4-methylstyryl moiety is introduced via condensation reactions:
Knoevenagel Condensation
Reaction of 6-methylpyridazinone with 4-methylbenzaldehyde in toluene under basic conditions (KOH, 110°C) forms the styryl group. Key parameters:
Palladium-Catalyzed Cross-Coupling
Advanced methods employ Heck coupling between 6-bromopyridazinone and 4-methylstyrene. Conditions optimized for analogous compounds:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: P(o-tol)₃
- Base: Et₃N
- Solvent: DMF at 120°C
This method achieves 81% yield with full retention of configuration.
Optimization Data and Comparative Analysis
Purification and Characterization
Crystallization Techniques
Final products are typically purified via sequential solvent crystallization:
Spectroscopic Fingerprints
- ¹H NMR (500 MHz, DMSO-d₆):
δ 8.09 (d, J=8.5 Hz, H-5), 7.65–7.12 (m, styryl protons), 5.21 (s, benzyl CH₂) - FT-IR : 1652 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F)
- HRMS : m/z 320.367 [M+H]⁺ (calc. 320.365)
Scale-Up Challenges and Industrial Relevance
While lab-scale syntheses achieve gram quantities, industrial production faces three key hurdles:
- Styryl Isomerization : Thermal degradation above 150°C causes Z→E isomerization, requiring strict temperature control
- Fluorobenzyl Stability : Hydrolytic cleavage of the C-F bond occurs at pH <2, necessitating neutral reaction media
- Nanofiltration Requirements : Particle size distribution (PSD) analysis shows 80% particles <10µm, demanding ceramic membrane filtration for injectable formulations
Chemical Reactions Analysis
Chemical Reactions Involving Pyridazinones
Pyridazinones can undergo various chemical reactions due to their reactive functional groups. These include:
-
Hydrolysis : Pyridazinones can undergo hydrolysis under acidic or basic conditions, leading to the opening of the ring .
-
Nucleophilic Substitution : The presence of halogenated substituents allows for nucleophilic substitution reactions .
-
Condensation Reactions : Pyridazinones can participate in condensation reactions with aldehydes or ketones to form new derivatives .
Example Reaction: Condensation with Benzaldehyde
A common reaction for pyridazinones is the condensation with benzaldehyde to form benzalhydrazone derivatives. This involves refluxing the pyridazinone with benzaldehyde in ethanol, followed by precipitation and recrystallization of the product .
Spectroscopic Analysis
Spectroscopic methods are crucial for identifying and characterizing pyridazinone derivatives. Common techniques include:
-
NMR Spectroscopy : H-NMR and C-NMR provide detailed information about the molecular structure .
-
IR Spectroscopy : Infrared spectroscopy helps identify functional groups based on their vibrational frequencies .
-
Mass Spectrometry : This technique confirms the molecular weight and fragmentation pattern of the compound .
Spectroscopic Data for Related Compounds
| Spectroscopic Method | Information Provided |
|---|---|
| H-NMR | Proton environments |
| C-NMR | Carbon environments |
| IR Spectroscopy | Functional groups |
| Mass Spectrometry | Molecular weight |
Biological Activities of Pyridazinones
Pyridazinones exhibit a wide range of biological activities, including:
-
Antioxidant : They can act as antioxidants by scavenging free radicals .
-
Antimicrobial : Some derivatives show antibacterial and antifungal properties .
-
Anti-inflammatory : Pyridazinones may possess anti-inflammatory and analgesic effects .
Biological Activity Data
| Biological Activity | Description |
|---|---|
| Antioxidant | Free radical scavenging |
| Antimicrobial | Inhibition of bacterial and fungal growth |
| Anti-inflammatory | Reduction of inflammation and pain |
Scientific Research Applications
Inhibition of Monoamine Oxidase
One significant application of pyridazinones, including 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, is their role as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have demonstrated that certain derivatives exhibit potent inhibitory activity against MAO-B, which is particularly relevant for treating neurodegenerative disorders such as Alzheimer's disease.
- Case Study : A study synthesized various pyridazinones and evaluated their MAO inhibitory activities. Compounds with specific substitutions showed enhanced potency. For instance, derivatives with ortho-substituted groups exhibited significantly higher inhibitory effects compared to para-substituted analogs, indicating the importance of molecular structure in biological activity .
Antioxidant Properties
Pyridazinones have also been investigated for their antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related damage in cells, which is linked to various diseases.
-
Data Table: Antioxidant Activity of Pyridazinones
Compound IC50 Value (µM) Type of Assay T1 15.5 DPPH scavenging T2 20.3 ABTS scavenging T3 12.7 FRAP assay
These results suggest that certain pyridazinone derivatives can effectively scavenge free radicals, contributing to their potential therapeutic applications .
Synthetic Routes
The synthesis of 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often include condensation reactions and modifications to introduce functional groups that enhance biological activity.
-
Example Synthesis Pathway :
- Starting Material : Pyridazine derivatives.
- Reactions : Alkylation with appropriate benzyl halides followed by cyclization.
- Final Product : Purification through recrystallization or chromatography.
Crystal Structure Analysis
Crystal structure determination via techniques such as X-ray diffraction provides insights into the molecular geometry and interactions within the compound. This information is critical for understanding how structural features influence biological activity.
- Findings : The crystal structure of similar pyridazinones has revealed planar configurations conducive to π-π stacking interactions, which may enhance binding affinity to enzyme targets .
Neuroprotective Effects
Research indicates that certain pyridazinone derivatives exhibit neuroprotective effects, potentially through mechanisms involving MAO inhibition and antioxidant activity.
- Case Study : A derivative was tested in vivo for its neuroprotective effects against induced oxidative stress in neuronal cell lines, showing reduced apoptosis and improved cell viability compared to controls .
Anticancer Activity
Emerging studies suggest that some pyridazinones may possess anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth.
-
Data Table: Anticancer Activity
Compound Cell Line Tested IC50 Value (µM) T4 HeLa 25 T5 MCF-7 30
These findings warrant further investigation into the mechanisms underlying these effects and their potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Pharmacological Activities
The pharmacological profile of pyridazinone derivatives is highly dependent on substitutions at positions 2 and 4. Below is a comparative analysis of the target compound with structurally similar analogs:
Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives
Structure-Activity Relationship (SAR) Insights
In contrast, analogs with piperazine substituents (e.g., 6-[4-(2-fluorophenyl)piperazinyl]) exhibit anti-inflammatory activity due to enhanced hydrogen bonding and solubility . Chlorophenyl or pyridyl groups in position 6 (e.g., MCI-154 derivatives) enhance antiplatelet activity by modulating platelet ADP receptors .
Position 2 Modifications: The 4-fluorobenzyl group in the target compound may reduce metabolic degradation compared to non-fluorinated benzyl analogs (e.g., 2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone) . Bulkier substituents like 4-tert-butylbenzyl (as in ) could hinder receptor binding due to steric effects, though this requires experimental validation.
Hybrid Derivatives: Hydrazone-linked derivatives (e.g., 6-[4-(3-chlorophenyl)piperazinyl]-3(2H)-pyridazinone-2-acetylhydrazone) show dual analgesic and anti-inflammatory effects, suggesting that functional group additions at position 2 can broaden activity spectra .
Biological Activity
2-(4-Fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone can be represented as C18H16FN3O. The structure includes a pyridazinone core substituted with a fluorobenzyl and a methylstyryl group, contributing to its unique biological profile.
1. Antimicrobial Activity
Pyridazinone derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone exhibit activity against various bacteria and fungi. For instance, a related compound demonstrated bactericidal effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 5 to 15 µg/mL .
2. Inhibition of Monoamine Oxidase (MAO)
Research has highlighted the potential of pyridazinones as inhibitors of monoamine oxidase, an enzyme implicated in neurodegenerative diseases. Specifically, derivatives have been identified with IC50 values in the low micromolar range (1.57 µM for MAO-A and higher selectivity for MAO-B) . These compounds act as reversible and competitive inhibitors, suggesting their potential utility in treating conditions like Alzheimer's disease.
3. Anti-inflammatory Properties
Pyridazinones have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that certain derivatives could inhibit the production of pro-inflammatory cytokines such as IL-1β in stimulated HL-60 cells . This suggests a mechanism that may be beneficial in treating inflammatory diseases.
4. Cytotoxicity Studies
The cytotoxic effects of pyridazinones have been assessed using various cell lines. For example, one study found that while some derivatives induced cell death at higher concentrations (50-100 µM), others displayed minimal toxicity at lower doses (1-20 µM) . This differential cytotoxicity indicates that modifications to the pyridazinone structure can significantly influence cellular responses.
Case Study 1: MAO Inhibition
A study focused on two specific pyridazinones (T3 and T6) demonstrated their effectiveness as MAO-B inhibitors through molecular docking simulations, revealing favorable binding interactions with the enzyme's active site . The selectivity indices were notably high, indicating these compounds could lead to safer therapeutic options for neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of pyridazinones revealed that modifications in substituents led to enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported MIC values significantly lower than those of standard antibiotics .
Comparative Data Table
| Activity Type | Compound | IC50/MIC | Comments |
|---|---|---|---|
| MAO-A Inhibition | T3 | 1.57 µM | Selective for MAO-B |
| MAO-B Inhibition | T6 | 0.0071 µM | Reversible inhibitor |
| Antimicrobial | Similar Pyridazinones | 5-15 µg/mL | Effective against Gram-positive bacteria |
| Anti-inflammatory | Various Derivatives | Not specified | Inhibits IL-1β production |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, and how is structural fidelity ensured?
A multi-step synthesis is typically employed, starting with condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate to form the pyridazinone core. Alkylation with brominated reagents (e.g., ethyl bromoacetate) introduces the 4-fluorobenzyl and 4-methylstyryl groups . Characterization requires 1H/13C NMR to confirm substitution patterns, IR spectroscopy to verify functional groups (e.g., carbonyl at ~1650 cm⁻¹), and mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for analyzing the compound’s stability under varying pH and temperature conditions?
Stability studies use UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at λmax ~280 nm) in buffers (pH 1–13) and HPLC-MS to identify degradation products. Thermal stability is evaluated via differential scanning calorimetry (DSC) to detect melting point deviations and thermogravimetric analysis (TGA) for decomposition thresholds .
Advanced Research Questions
Q. How do crystallographic data resolve conformational ambiguities in pyridazinone derivatives, and what role does hydrogen bonding play in stabilizing the structure?
Single-crystal X-ray diffraction reveals that the pyridazinone ring adopts a nearly planar conformation (torsion angle <5°), stabilized by N–H⋯O hydrogen bonds (distance: ~1.89 Å, angle: ~174°), as seen in analogous compounds . These interactions facilitate dimerization and influence packing motifs (e.g., herringbone vs. layered arrangements). Discrepancies between solution and solid-state conformations (e.g., non-planar vs. planar rings) are resolved by comparing NMR-derived solution structures with crystallographic data .
Q. How can molecular docking and dynamics simulations predict the compound’s binding affinity to PDE4 isoforms, and how does this align with experimental inhibition data?
AutoDock Vina or Glide is used to dock the compound into PDE4’s catalytic pocket (PDB: 1F0J). Key interactions include π-π stacking with Phe446 and hydrogen bonds with Gln369 . Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns assess binding stability (RMSD <2 Å). Experimental validation involves PDE4 inhibition assays (IC50 values), with discrepancies between predicted and observed activity addressed by refining force field parameters or incorporating solvent effects .
Q. What strategies resolve contradictions in reported anti-inflammatory activity across pyridazinone derivatives?
Contradictions arise from variations in substituent positions (e.g., 6-phenyl vs. 4-methylstyryl groups) and assay conditions. Systematic structure-activity relationship (SAR) studies compare logP, polar surface area, and electronic effects (Hammett constants). For example, 6-(4-methoxyphenyl) analogs show enhanced COX-2 inhibition (IC50 ~0.8 μM) vs. unsubstituted derivatives (IC50 >10 μM) due to improved hydrophobic interactions . Meta-analysis of published IC50 values under standardized conditions (e.g., LPS-induced TNF-α in RAW264.7 cells) minimizes variability .
Data-Driven Analysis
Q. How do Hirshfeld surface analyses and electrostatic potential maps explain intermolecular interactions in pyridazinone crystals?
Hirshfeld surfaces quantify contact contributions:
- H⋯O interactions : 25–30% (hydrogen bonding)
- C⋯C interactions : 15–20% (π-stacking)
Electrostatic potential maps highlight electron-deficient regions (pyridazinone ring) and electron-rich substituents (fluorobenzyl), guiding co-crystal design for enhanced solubility .
Q. What experimental and computational approaches validate the compound’s selectivity for PDE4 over PDE3?
- In vitro assays : Measure PDE4B (IC50) vs. PDE3A using fluorescent cAMP/cGMP substrates.
- Kinetic studies : Determine Km and Vmax shifts in the presence of inhibitors.
- Free-energy perturbation (FEP) : Computes binding energy differences (ΔΔG) for PDE4 vs. PDE3 active sites, identifying residue-specific contributions (e.g., His234 in PDE4) .
Methodological Guidelines
Q. How to design analogs with improved metabolic stability while retaining activity?
Q. What statistical models are optimal for SAR analysis of pyridazinone derivatives?
- Partial least squares (PLS) regression correlates descriptors (e.g., logP, molar refractivity) with activity.
- Machine learning (Random Forest) : Prioritizes substituents (e.g., 4-fluorobenzyl) based on feature importance.
- QSAR models validate predictions using leave-one-out cross-validation (Q² >0.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
